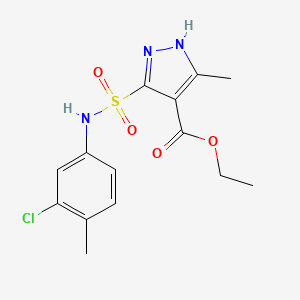

ethyl 5-(N-(3-chloro-4-methylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-(N-(3-chloro-4-methylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is a derivative of the pyrazole class of compounds, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agriculture. Pyrazole derivatives are characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2 of the ring structure.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was synthesized by treating a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate . These methods highlight the versatility of pyrazole synthesis, allowing for the introduction of various substituents onto the pyrazole core.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single crystal X-ray diffraction studies. For example, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Similarly, the structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction, revealing a monoclinic space group . These studies are crucial for understanding the three-dimensional arrangement of atoms and the potential for intermolecular interactions.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in Sonogashira-type cross-coupling reactions to obtain alkynyl pyrazoles, which could further cyclize to form condensed pyrazoles . Additionally, the reactivity of ethyl 3-amino-5-phenylpyrazole-4-carboxylate was explored through diazotization and coupling reactions to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be investigated using various spectroscopic and computational methods. Density functional theory (DFT) calculations, alongside experimental techniques like NMR and mass spectrometry, provide insights into the electronic structure and reactivity of these compounds. For example, DFT calculations were used to compare the theoretical and experimental structures of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, revealing good agreement between the two . The antioxidant properties of pyrazole derivatives can also be evaluated in vitro, as demonstrated by the DPPH and hydroxyl radical scavenging methods used for ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Techniques : The synthesis of pyrazole derivatives, including ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, involves multi-component condensation reactions, highlighting the versatility and efficiency of synthetic methods in generating complex molecules with potential biological activities (Viveka et al., 2016).

Characterization and Structural Analysis : Detailed structural analysis through techniques such as single-crystal X-ray diffraction and DFT studies provides insights into the molecular geometry and electronic structure, essential for understanding the compound's chemical behavior and potential interactions (Viveka et al., 2016).

Applications in Material Science

Corrosion Inhibition : Pyrazole derivatives have been investigated for their corrosion inhibition properties on mild steel, an application relevant to industrial processes. The studies demonstrate how these compounds can form protective films on metal surfaces, significantly reducing corrosion rates (Dohare et al., 2017).

Coordination Polymers : Research on bis(pyrazole) ligands derived from pyrazole carboxylates has led to the development of coordination polymers with Zn(II) and Cd(II) ions, showcasing the structural diversity and potential applications of these compounds in catalysis, sensing, and materials science (Cheng et al., 2017).

Biological Applications

Carbonic Anhydrase Inhibition : Some pyrazole-based sulfonamides have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoenzymes, demonstrating potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Büyükkıdan et al., 2017).

Antimicrobial and Anti-inflammatory Properties : Novel pyrazole derivatives have been synthesized and tested for antimicrobial and anti-inflammatory activities, indicating the potential for developing new therapeutic agents based on this molecular framework (Gokulan et al., 2012).

Eigenschaften

IUPAC Name |

ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O4S/c1-4-22-14(19)12-9(3)16-17-13(12)23(20,21)18-10-6-5-8(2)11(15)7-10/h5-7,18H,4H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMQXSLKNCWNNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC(=C(C=C2)C)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537691.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide](/img/structure/B2537692.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide](/img/structure/B2537694.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide](/img/structure/B2537695.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2537698.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2537700.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitro-4-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide](/img/structure/B2537713.png)